4-(4-ethylbenzenesulfonyl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-ethylbenzenesulfonyl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethylbenzenesulfonyl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be formed through a between an azide and an alkyne. This reaction is usually catalyzed by copper(I) ions under mild conditions.
Introduction of the 4-ethylbenzenesulfonyl Group: The 4-ethylbenzenesulfonyl group can be introduced through a sulfonylation reaction using 4-ethylbenzenesulfonyl chloride and a suitable base.
Introduction of the 4-fluorophenyl Group: The 4-fluorophenyl group can be introduced through a nucleophilic substitution reaction using 4-fluorobenzene and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-ethylbenzenesulfonyl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can lead to the formation of amines.
Scientific Research Applications
4-(4-ethylbenzenesulfonyl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine has various scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-ethylbenzenesulfonyl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methylbenzenesulfonyl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine
- 4-(4-ethylbenzenesulfonyl)-1-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine
- 4-(4-ethylbenzenesulfonyl)-1-(4-bromophenyl)-1H-1,2,3-triazol-5-amine
Uniqueness
4-(4-ethylbenzenesulfonyl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine is unique due to the presence of both the 4-ethylbenzenesulfonyl group and the 4-fluorophenyl group
Properties
Molecular Formula |
C16H15FN4O2S |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
5-(4-ethylphenyl)sulfonyl-3-(4-fluorophenyl)triazol-4-amine |
InChI |
InChI=1S/C16H15FN4O2S/c1-2-11-3-9-14(10-4-11)24(22,23)16-15(18)21(20-19-16)13-7-5-12(17)6-8-13/h3-10H,2,18H2,1H3 |
InChI Key |
SDBFAKLHMNVWMO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.